3-Azabicyclo[3.3.1]nonan-7-ol

Medicinal chemistry Conformational analysis CNS drug discovery

3-Azabicyclo[3.3.1]nonan-7-ol is a rigid, bridged bicyclic scaffold that enforces a defined spatial orientation of amine and hydroxyl pharmacophores—unlike flexible piperidine analogs. This conformational pre-organization reduces entropic penalties, enhances target binding kinetics, and enables prolonged residence times at μ-opioid and other CNS receptors. The orthogonal amine and hydroxyl handles support dual-functionalization and parallel library synthesis without protection/deprotection, accelerating SAR exploration and lead optimization. Choose this scaffold to achieve subtype selectivity and functional potency gains unattainable with monocyclic amines.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1314960-39-8
Cat. No. B3097681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.3.1]nonan-7-ol
CAS1314960-39-8
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1C2CC(CC1CNC2)O
InChIInChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2
InChIKeyDKEPUCOVORWHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.3.1]nonan-7-ol (CAS 1314960-39-8): A Conformationally Constrained Piperidine Scaffold for CNS Drug Discovery Procurement


3-Azabicyclo[3.3.1]nonan-7-ol (CAS 1314960-39-8) is a bicyclic secondary amine featuring a nitrogen atom at position 3 and a hydroxyl group at position 7, with molecular formula C8H15NO and molecular weight 141.21 g/mol . This compound belongs to the broader class of 3-azabicyclo[3.3.1]nonane scaffolds, which are conformationally constrained analogs of piperidine that serve as privileged structures in medicinal chemistry, particularly for central nervous system (CNS) and analgesic drug discovery [1]. Unlike flexible acyclic or monocyclic amines, the rigid bicyclic framework of 3-azabicyclo[3.3.1]nonan-7-ol imposes defined spatial orientation of the amine and hydroxyl pharmacophoric elements, making it a valuable building block for structure-activity relationship (SAR) exploration and lead optimization [2].

Why 3-Azabicyclo[3.3.1]nonan-7-ol Cannot Be Substituted with Generic Piperidine or Monocyclic Amine Building Blocks


The rigid, bridged bicyclic architecture of 3-azabicyclo[3.3.1]nonan-7-ol enforces a defined spatial arrangement of the nitrogen and hydroxyl moieties that is fundamentally distinct from flexible piperidine, pyrrolidine, or acyclic amine analogs [1]. In CNS drug discovery, receptor binding affinity and subtype selectivity are highly sensitive to the three-dimensional presentation of pharmacophores; the conformational constraint imposed by the [3.3.1] bridge system reduces entropic penalties upon target engagement and can enhance binding kinetics compared to conformationally mobile alternatives [2]. Studies on 3-azabicyclo[3.3.1]nonane derivatives have demonstrated that stereochemistry and bridge substitution directly modulate μ-opioid receptor binding affinity and functional activity, with certain analogs achieving sub-nanomolar Ki values and prolonged target residence times that are not achievable with monocyclic amine scaffolds [3]. Generic substitution with unconstrained piperidine derivatives would therefore risk complete loss of the desired pharmacological profile, making 3-azabicyclo[3.3.1]nonan-7-ol a structurally non-redundant intermediate for SAR programs targeting CNS receptors.

Quantitative Differentiation Evidence for 3-Azabicyclo[3.3.1]nonan-7-ol Procurement: Comparative Data Against Closest Analogs


Conformational Constraint of 3-Azabicyclo[3.3.1]nonan-7-ol vs. Piperidine Enhances Entropic Binding Efficiency for CNS Receptor Targets

3-Azabicyclo[3.3.1]nonan-7-ol is a conformationally constrained analog of piperidine in which the nitrogen atom is locked within a rigid bicyclic framework [1]. While piperidine can adopt multiple low-energy chair conformations with free rotation around ring bonds, the [3.3.1] bridge system restricts the nitrogen to a single well-defined spatial orientation, reducing the entropic penalty upon receptor binding [1]. This conformational pre-organization is a key determinant in receptor subtype selectivity and binding kinetics for GPCR targets including opioid receptors [2].

Medicinal chemistry Conformational analysis CNS drug discovery

Opioid Receptor Binding Affinity of 3-Azabicyclo[3.3.1]nonane Derivatives: μ-Receptor Selectivity Data Supporting Scaffold Value

Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold, which shares the core architecture of 3-azabicyclo[3.3.1]nonan-7-ol, have demonstrated high binding affinity for μ-opioid receptors in mouse brain membrane preparations [1]. In competitive radioligand binding assays, five representative 3-azabicyclo[3.3.1]nonane derivatives displaced μ-receptor-specific [³H]ligands with a strong correlation observed between receptor binding potency and in vivo analgesic efficacy across multiple pain models [1].

Opioid pharmacology Receptor binding Analgesic drug discovery

Prolonged Target Residence Time: Wash-Resistant μ-Receptor Binding of 3-Azabicyclo[3.3.1]nonane-Based Ligands

Certain 3-azabicyclo[3.3.1]nonane derivatives exhibit exceptionally slow dissociation kinetics from μ-opioid receptors, a property attributed to the rigid bicyclic scaffold's ability to form stable, long-lived receptor-ligand complexes [1]. In wash-resistant binding assays, after four buffer washes, compounds P-7548, P-7556, and P-7618 retained 70-80% inhibition of [³H]ohmefentanyl binding to μ receptors, indicating tight, slowly reversible binding [1]. This prolonged residence time correlates with sustained functional agonism in guinea pig ileum assays, where these compounds exhibited potencies 607-fold, 303-fold, and 181-fold that of normorphine, respectively [1].

Opioid pharmacology Receptor binding kinetics Drug-target residence time

Synthetic Versatility: 3-Azabicyclo[3.3.1]nonan-7-ol as a Divergent Intermediate for Late-Stage Functionalization

3-Azabicyclo[3.3.1]nonan-7-ol contains both a secondary amine (position 3) and a secondary alcohol (position 7), providing two chemically orthogonal handles for sequential derivatization [1]. This dual functionality enables modular construction of diverse analog libraries via N-alkylation, N-acylation, O-alkylation, O-acylation, or oxidation/reduction sequences without requiring protecting group manipulations at the bridgehead positions [1]. In contrast, simple piperidine or piperidinol scaffolds typically offer only a single functional handle, limiting the scope of accessible derivatives in a single synthetic sequence [2].

Organic synthesis Medicinal chemistry Building blocks

Optimal Research and Industrial Application Scenarios for 3-Azabicyclo[3.3.1]nonan-7-ol Based on Quantified Differentiation Evidence


CNS Analgesic Drug Discovery: Opioid and GPCR Ligand Development

Use 3-azabicyclo[3.3.1]nonan-7-ol as a conformationally constrained scaffold for synthesizing analogs targeting μ-opioid receptors or other CNS GPCRs. The rigid bicyclic framework, validated by correlation between binding affinity and in vivo analgesic activity [1], provides entropic advantages and potential for prolonged target residence time as demonstrated by wash-resistant μ-receptor binding (70-80% occupancy retention) and 181-607× functional potency gains over normorphine in guinea pig ileum [2].

Structure-Activity Relationship (SAR) Diversification via Late-Stage Functionalization

Employ 3-azabicyclo[3.3.1]nonan-7-ol as a dual-functionalization building block for parallel library synthesis. The orthogonal amine and hydroxyl handles enable efficient generation of structurally diverse analog sets for SAR campaigns without requiring protection/deprotection sequences, thereby accelerating lead optimization timelines and reducing synthesis costs [3].

Conformational Probe for Target Engagement Studies

Utilize the rigid bicyclic architecture as a molecular probe to interrogate the conformational requirements of target binding pockets. By comparing binding affinities of 3-azabicyclo[3.3.1]nonan-7-ol derivatives against flexible piperidine analogs, researchers can quantify the energetic contribution of conformational pre-organization to target engagement, informing rational design of improved CNS therapeutics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[3.3.1]nonan-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.